molecular formula C10H13N3S B13807909 2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine

2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine

Cat. No.: B13807909
M. Wt: 207.30 g/mol
InChI Key: ZLRLLFGGURFWDJ-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine is a heterocyclic compound with the molecular formula C10H13N3S . This compound is part of a class of chemicals known for their diverse applications in medicinal chemistry and drug design due to their unique structural properties.

Preparation Methods

The synthesis of 2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine typically involves multiple steps. One common method starts with the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Industrial production methods often involve scalable synthesis routes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, blocking the synthesis of certain biomolecules . This inhibition can lead to various biological effects, making it useful in the development of drugs that target specific enzymes.

Comparison with Similar Compounds

2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-6-9(11)10-13(12-6)7-4-2-3-5-8(7)14-10/h2-5,11H2,1H3

InChI Key

ZLRLLFGGURFWDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(CCCC3)SC2=C1N

Origin of Product

United States

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